3-(4-クロロフェニル)プロプ-2-イン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

In medical research, it has been studied for its role in drug development, particularly for its antiproliferative and apoptotic activities against cancer cells . The compound has shown selective inhibition of colon cancer cell proliferation, making it a promising candidate for further investigation . In environmental research, it may be used to study the effects of chemical compounds on ecosystems and their potential role in pollution management . Industrial research applications include its use in manufacturing processes to improve product quality and efficiency .

準備方法

The synthesis of methyl 3-(4-chlorophenyl)propiolate involves several steps. One common method includes the reaction of 2-Propenoic acid, 3-(4-chlorophenyl)-, phenylmethyl ester with appropriate reagents . The synthetic route typically involves saponification and hydrazinolysis of the model ester to afford the corresponding acid and hydrazide . The model ester can also be transformed into the corresponding trichloroacetimidate or acetate by reacting with trichloroacetonitrile and acetic anhydride, respectively . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

methyl 3-(4-chlorophenyl)propiolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trichloroacetonitrile, acetic anhydride, and TMSOTf (trimethylsilyl trifluoromethanesulfonate) . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with trichloroacetonitrile and acetic anhydride can yield trichloroacetimidate or acetate derivatives .

作用機序

The mechanism of action of methyl 3-(4-chlorophenyl)propiolate involves its interaction with molecular targets and pathways within cells. The compound has shown affinity for heat shock proteins, such as TRAP1, which may explain its antiproliferative activities . By binding to these proteins, the compound can disrupt cellular processes and induce apoptosis in cancer cells . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.

類似化合物との比較

methyl 3-(4-chlorophenyl)propiolate can be compared with other similar compounds, such as 3-(4-Chlorophenyl)propanoic acid and methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate . These compounds share structural similarities but differ in their chemical properties and applications. For example, 3-(4-Chlorophenyl)propanoic acid is used in different synthetic routes and has distinct chemical properties compared to methyl 3-(4-chlorophenyl)propiolate

生物活性

Methyl 3-(4-chlorophenyl)propiolate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, research findings, and relevant case studies.

Chemical Structure and Properties

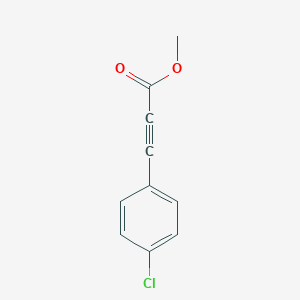

Methyl 3-(4-chlorophenyl)propiolate is an ester derived from the reaction of methyl propiolate and 4-chlorobenzoic acid. Its chemical structure can be represented as follows:

Anticancer Activity

Research has indicated that methyl 3-(4-chlorophenyl)propiolate exhibits significant anticancer properties. One study evaluated its cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The results demonstrated that this compound has a notable inhibitory effect on cell proliferation.

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| HeLa | 11.0 | More potent than Doxorubicin (IC50: 2.29 µM) |

| MDA-MB-231 | 0.69 |

This data suggests that methyl 3-(4-chlorophenyl)propiolate could serve as a lead compound for the development of new anticancer agents due to its superior activity compared to established chemotherapeutics .

Antioxidant Activity

In addition to its anticancer properties, methyl 3-(4-chlorophenyl)propiolate has been investigated for its antioxidant capabilities. A study utilized the DPPH radical scavenging method to assess the antioxidant activity of various derivatives, including methyl 3-(4-chlorophenyl)propiolate.

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| Methyl 3-(4-chlorophenyl)propiolate | 1.35 times higher than control | Higher than Vitamin C |

The findings indicate that the compound possesses significant antioxidant activity, which may contribute to its overall therapeutic potential in preventing oxidative stress-related diseases .

The mechanism through which methyl 3-(4-chlorophenyl)propiolate exerts its biological effects appears to involve multiple pathways:

- Inhibition of HDACs : It has been shown to act as a histone deacetylase inhibitor (HDACI), which is critical in regulating gene expression related to cancer cell proliferation and apoptosis .

- Radical Scavenging : The presence of the chlorophenyl group enhances the compound's ability to donate electrons, thus neutralizing free radicals effectively .

Case Studies

Several case studies have highlighted the efficacy of methyl 3-(4-chlorophenyl)propiolate in preclinical settings:

- Study on HeLa Cells : A series of experiments demonstrated that treatment with methyl 3-(4-chlorophenyl)propiolate resulted in a dose-dependent reduction in cell viability, indicating its potential as an effective anticancer agent.

- Antioxidant Studies : In vitro assays showed that derivatives of this compound significantly reduced oxidative stress markers in cellular models, suggesting therapeutic applications in diseases characterized by oxidative damage.

特性

IUPAC Name |

methyl 3-(4-chlorophenyl)prop-2-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAXQAIHXHGPPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356531 |

Source

|

| Record name | (4-chloro-phenyl)-propynoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7515-18-6 |

Source

|

| Record name | (4-chloro-phenyl)-propynoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。